(2-Chloro-4,6-dimethylphenyl)hydrazine

Description

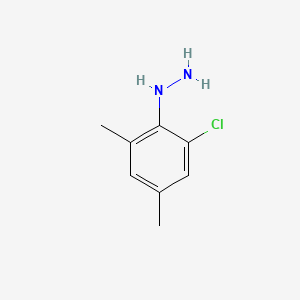

(2-Chloro-4,6-dimethylphenyl)hydrazine is an arylhydrazine derivative featuring a phenyl ring substituted with chlorine at the 2-position and methyl groups at the 4- and 6-positions. Its structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which influence its chemical reactivity, stability, and applications. This compound is primarily utilized in organic synthesis, particularly as a precursor for heterocyclic compounds such as triazines and pyrazoles . Its synthesis typically involves nucleophilic substitution reactions between hydrazine and chloro-substituted triazines or aryl halides under controlled conditions .

Properties

CAS No. |

55034-69-0 |

|---|---|

Molecular Formula |

C8H11ClN2 |

Molecular Weight |

170.64 g/mol |

IUPAC Name |

(2-chloro-4,6-dimethylphenyl)hydrazine |

InChI |

InChI=1S/C8H11ClN2/c1-5-3-6(2)8(11-10)7(9)4-5/h3-4,11H,10H2,1-2H3 |

InChI Key |

UVEBHBUGJCCFRD-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1)Cl)NN)C |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)NN)C |

Other CAS No. |

55034-69-0 |

Origin of Product |

United States |

Scientific Research Applications

Analytical Applications

One of the prominent applications of (2-chloro-4,6-dimethylphenyl)hydrazine is in the field of analytical chemistry. It is utilized in high-performance liquid chromatography (HPLC) for separating and analyzing hydrazine derivatives. A specific method involves using a reverse-phase HPLC column with a mobile phase consisting of acetonitrile and water, where phosphoric acid can be replaced by formic acid for mass spectrometry compatibility. This method is scalable and effective for isolating impurities in preparative separation processes and is also suitable for pharmacokinetic studies .

Synthesis of Hydrazones

This compound plays a crucial role as a reagent in synthesizing hydrazones and other nitrogen-containing compounds. For instance, it can react with various aldehydes to form C=N bonds without the need for catalysts, demonstrating its utility in organic synthesis protocols. This reaction can yield products in high efficiency under mild conditions, making it advantageous for synthetic chemists .

Intermediates in Pharmaceutical Chemistry

The compound serves as an important intermediate in the synthesis of pharmaceutical agents. It is particularly noted for its role in developing compounds with potential antimicrobial properties. For example, derivatives formed from this compound have shown activity against various bacteria and fungi . The structural modifications of this hydrazine derivative can lead to compounds that exhibit enhanced biological activity.

Research has indicated that hydrazine derivatives, including this compound, may possess significant biological activities. Studies have explored their potential as antimicrobial agents against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism of action is thought to involve the disruption of cellular processes within these microorganisms .

Safety and Toxicological Considerations

While this compound has valuable applications, it is essential to consider its safety profile. Hydrazines are generally classified as toxic compounds that can pose health risks upon exposure. They have been linked to carcinogenic effects and may cause damage to the liver and kidneys . Therefore, appropriate safety measures must be implemented when handling this compound.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Analytical Chemistry | Used in HPLC for separation and analysis of hydrazine derivatives |

| Chemical Synthesis | Acts as a reagent for synthesizing hydrazones and other nitrogen-containing compounds |

| Pharmaceutical Chemistry | Important intermediate for developing antimicrobial agents |

| Biological Activity | Exhibits potential antimicrobial properties against various pathogens |

| Safety Considerations | Toxic compound with potential carcinogenic effects; requires careful handling |

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The substituents on the phenyl ring significantly alter physicochemical properties and applications. Key comparisons include:

Key Findings :

- Chlorine substituents enhance electrophilicity, favoring nucleophilic substitution reactions .

- Methyl groups improve steric hindrance, reducing reaction rates compared to unsubstituted phenylhydrazines .

- Methoxy or trifluoromethyl groups (e.g., in ) increase solubility and sensor compatibility .

Physicochemical Properties

| Property | This compound | 2,4-Dimethylphenylhydrazine | (2,4,6-Trichlorophenyl)hydrazine |

|---|---|---|---|

| Molecular Weight (g/mol) | ~174.6 | 172.6 | 211.5 |

| Melting Point (°C) | Not reported | 225 (dec.) | >250 |

| Solubility | Moderate in acetonitrile | High in water | Low in polar solvents |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (2-Chloro-4,6-dimethylphenyl)hydrazine derivatives?

- Methodology : Derivatives are synthesized by reacting 2-chloro-4,6-disubstituted-1,3,5-triazine compounds with hydrazine hydrate. For example, hydrazine hydrate (80%) is added to 2-chloro-4,6-disubstituted triazines in acetonitrile or ethanol under sonication (60°C, 60 min), yielding >90% hydrazino-triazine derivatives . Excess solvent is removed under vacuum, and products are precipitated with diethyl ether. This method is scalable and avoids column chromatography.

Q. How are spectroscopic techniques employed to confirm the structure of this compound derivatives?

- Methodology :

- FTIR : Confirms N–H stretching (3100–3300 cm⁻¹) and C=N/C–Cl vibrations (1600–1650 cm⁻¹, 700–750 cm⁻¹) .

- NMR : ¹H-NMR identifies aromatic protons (δ 6.5–7.5 ppm) and hydrazine NH signals (δ 4.5–5.5 ppm). ¹³C-NMR confirms triazine carbons (δ 165–170 ppm) .

- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What analytical methods quantify hydrazine content in reaction mixtures?

- Methodology : Spectrophotometric analysis using potassium permanganate reduction. Hydrazine reduces KMnO₄ in acidic conditions, with absorbance measured at 546 nm (ε = 2192 L·mol⁻¹·cm⁻¹) or 526 nm (ε = 2279 L·mol⁻¹·cm⁻¹). Calibration curves are linear (R² > 0.99) for 0.1–10 mM hydrazine .

Advanced Research Questions

Q. How do solvent and catalyst choices influence reaction efficiency in synthesizing hydrazine derivatives?

- Key Findings :

- Solvent : Acetonitrile improves yields (>90%) compared to ethanol (85–90%) due to better solubility of intermediates .

- Catalyst : Acetic acid (5 mol%) accelerates hydrazone formation via protonation of the carbonyl group, reducing reaction time from 24 h to 2 h .

- Data Contradictions : Ethanol may reduce side reactions in sterically hindered substrates despite lower yields .

Q. What computational strategies predict hydrazine derivative reactivity in catalytic cycles?

- Methodology : Density Functional Theory (DFT) calculates activation barriers for cycloreversion steps. For example, [2.2.2]-bicyclic hydrazine catalysts lower the activation energy by 15 kcal/mol compared to [2.2.1]-hydrazines, enabling faster carbonyl–olefin metathesis . Transition state analysis (IRC) and Gibbs free energy profiles guide catalyst design .

Q. How are hydrazine derivatives evaluated for antiproliferative activity in cancer research?

- Methodology :

- In vitro assays : MTT tests on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values calculated using triazine-hydrazone derivatives (e.g., compound 7a shows IC₅₀ = 8.2 µM against MCF-7) .

- Mechanistic studies : Flow cytometry assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .

Q. What catalytic systems optimize hydrogen production from hydrazine decomposition?

- Key Findings :

- Ruthenium catalysts : Ru/Al₂O₃ achieves 98% H₂ selectivity at 80°C via the pathway:

. - Low-temperature activation : Ni-Pt alloys (1:1) reduce activation energy to 45 kJ/mol, enabling room-temperature decomposition .

Q. How do hydrazine-based monopropellants compare to traditional hydrazine in propulsion systems?

- Data :

- ASCENT propellant : Offers 50% higher density-specific impulse () than hydrazine (290 s vs. 190 s) with lower toxicity (LD₅₀ > 2000 mg/kg) .

- Catalyst compatibility : Iridium-coated alumina granules decompose ASCENT at 120°C (vs. 180°C for hydrazine), reducing thruster heating requirements .

Methodological Notes

- Synthesis Optimization : Sonication reduces reaction time by 50% compared to conventional heating .

- Safety Protocols : Use closed systems for hydrazine handling (TLV-TWA = 0.1 ppm) and neutralize waste with KMnO₄/H₂SO₄ to prevent explosive byproducts .

- Data Reproducibility : Replicate NMR spectra using deuterated DMSO (99.9% D) to avoid water interference in NH proton signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.